8-tert-Butyl-4-(pyridine-3-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Description
This compound belongs to the spirocyclic azaspirodecanone family, characterized by a rigid 1-oxa-4-azaspiro[4.5]decane core. The tert-butyl group at position 8 enhances steric stability, while the pyridine-3-carbonyl substituent at position 4 introduces electronic heterogeneity.
Properties
IUPAC Name |
8-tert-butyl-4-(pyridine-3-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c1-18(2,3)14-6-8-19(9-7-14)21(15(12-25-19)17(23)24)16(22)13-5-4-10-20-11-13/h4-5,10-11,14-15H,6-9,12H2,1-3H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXSVXKEKZCDLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-tert-Butyl-4-(pyridine-3-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid (CAS No. 1326809-18-0) is a complex organic compound notable for its unique spirocyclic structure that contains both nitrogen and oxygen atoms in its ring system. This structural complexity suggests potential biological activities, making it a subject of interest in medicinal chemistry and organic synthesis.
The molecular formula of this compound is C19H26N2O4, and it features a tert-butyl group and a pyridine carbonyl moiety, which enhance its solubility and reactivity. The compound's synthesis typically involves multi-step reactions, often utilizing microwave-assisted methods to improve yields and reduce reaction times.
The biological activity of 8-tert-butyl-4-(pyridine-3-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid may be attributed to its interaction with various biological targets. Preliminary studies have indicated that compounds with similar structural features can inhibit bacterial topoisomerases, which are critical enzymes involved in DNA replication and transcription .
Antibacterial Activity
Research has shown that compounds structurally related to 8-tert-butyl-4-(pyridine-3-carbonyl)-1-oxa-4-azaspiro[4.5]decane exhibit significant antibacterial properties. For instance, dual inhibitors targeting bacterial topoisomerases have demonstrated potent activity against multidrug-resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae, with minimal inhibitory concentrations (MICs) ranging from <0.03125 to 0.25 μg/mL for gram-positive bacteria .
Structure Activity Relationship (SAR)
A detailed structure activity relationship analysis indicates that the presence of the pyridine moiety is crucial for enhancing the compound's antibacterial efficacy. The specific combination of functional groups in 8-tert-butyl-4-(pyridine-3-carbonyl)-1-oxa-4-azaspiro[4.5]decane contributes to its solubility and reactivity, potentially leading to distinctive biological activities not observed in similar compounds.
Case Studies
Several studies have focused on the biological activity of related compounds:
- Inhibition of Bacterial Topoisomerases : A study explored the dual inhibition of DNA gyrase and topoisomerase IV by related compounds, revealing that these interactions are vital for their antibacterial action against resistant strains .
- Antimicrobial Screening : Compounds similar to 8-tert-butyl-4-(pyridine-3-carbonyl)-1-oxa-4-azaspiro[4.5]decane were screened against various pathogens, showing promising results in inhibiting growth and biofilm formation .
Data Table: Comparison of Related Compounds
| Compound Name | Molecular Formula | Key Features | Antibacterial Activity |
|---|---|---|---|
| 8-tert-butyl-4-(pyridine-3-carbonyl)-1-oxa-4-azaspiro[4.5]decane | C19H26N2O4 | Spirocyclic structure with nitrogen and oxygen | Potent against MDR strains |
| 8-methyl-4-(pyridine-4-carbonyl)-1-oxa-4-azaspiro[4.5]decane | C16H20N2O4 | Methyl group instead of tert-butyl | Moderate antibacterial activity |
| Tert-butyl 4-hydroxy-1-oxa-8-azaspiro[4.5]decane | C13H23NO4 | Hydroxy group replacing carbonyl | Limited activity observed |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their properties:
*Estimated based on analogs.
Research Implications and Gaps
- Solubility and Bioavailability : The carboxylic acid moiety in all analogs suggests moderate aqueous solubility, but substituents like trimethoxybenzoyl () may require formulation adjustments for drug delivery .
- Future Directions : Comparative studies on binding affinity (e.g., via molecular docking) and metabolic stability are needed to prioritize lead compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
